![molecular formula C10H8F3N3O2S2 B14184846 5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine CAS No. 922505-58-6](/img/structure/B14184846.png)
5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the trifluoromethyl group and the methanesulfonyl group further enhances its chemical reactivity and potential biological activity .
Vorbereitungsmethoden
The synthesis of 5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine typically involves the reaction of N-chloroamidines with isothiocyanates. This method is advantageous due to its high product yields, scalability, and the absence of additive oxidizing agents or transition metal catalysts . The reaction conditions often include boiling ethanol as a solvent, which facilitates the formation of the desired thiadiazole derivative .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include ethynyl sulfones, diazo alkanes, and nitrile oxides.
Wissenschaftliche Forschungsanwendungen
5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the thiadiazole ring interacts with various enzymes and receptors. This interaction can lead to the inhibition of specific biological pathways, resulting in its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine include:
- 2-Methanesulfonyl-5-(trifluoromethyl)-1,3,4-thiadiazole
- 5-[3-(Trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine These compounds share the thiadiazole ring and trifluoromethyl group but differ in their specific substituents and overall structure. The unique combination of the methanesulfonyl group and the trifluoromethyl group in this compound contributes to its distinct chemical reactivity and potential applications .
Eigenschaften
CAS-Nummer |
922505-58-6 |
|---|---|
Molekularformel |
C10H8F3N3O2S2 |
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
5-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C10H8F3N3O2S2/c11-10(12,13)7-3-1-2-6(4-7)5-20(17,18)9-15-8(14)16-19-9/h1-4H,5H2,(H2,14,16) |
InChI-Schlüssel |
JNBXDWHFUKJLPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C2=NC(=NS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


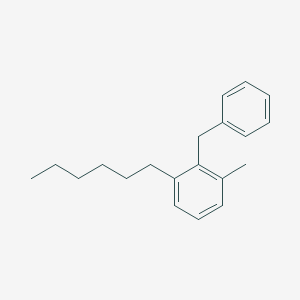
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)
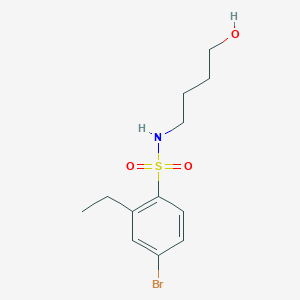
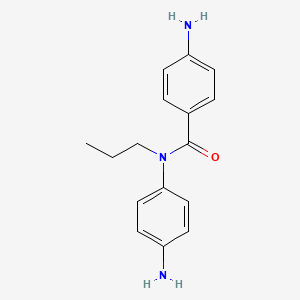

![N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide](/img/structure/B14184794.png)
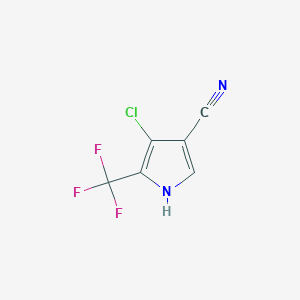
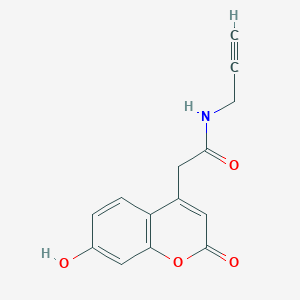
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
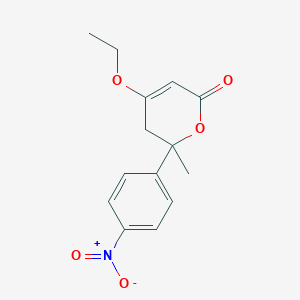
![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)


